molecular formula C30H39Cl2N3O B2571117 (1R,2R)-2-PCCA(hydrochloride)

(1R,2R)-2-PCCA(hydrochloride)

Cat. No.: B2571117
M. Wt: 528.6 g/mol
InChI Key: ZRMICUFWAJDIQJ-QUDNCWCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-PCCA(hydrochloride) can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the oxidative cleavage of olefin and subsequent hydrolysis of the ester group to obtain enantiomerically pure (1R,2R)-2-phenyl-substituted ACC .

Industrial Production Methods

Industrial production methods for (1R,2R)-2-PCCA(hydrochloride) often involve the use of chiral rhodium catalysts to achieve enantioselective synthesis. The optimal conditions for these reactions are determined through extensive research and experimentation .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-PCCA(hydrochloride) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides .

Major Products

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of (1R,2R)-2-PCCA(hydrochloride) involves its role as a proton donor, allowing for the formation of new chemical bonds. It is also involved in the formation of hydrogen bonds and other interactions between molecules.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(1R,2R)-2-PCCA(hydrochloride) is unique due to its specific chiral configuration, which makes it particularly useful in enantioselective synthesis. Its ability to form stable hydrogen bonds and participate in various chemical reactions also sets it apart from other similar compounds.

Properties

IUPAC Name

(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26+,27+,28+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMICUFWAJDIQJ-QUDNCWCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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